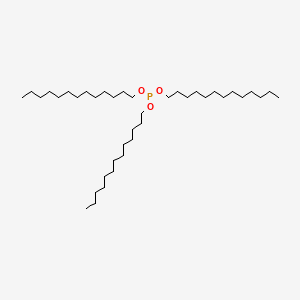
Tris(tridecan-1-yl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-(Tridecan-1-yl) phosphite: is an organophosphorus compound with the molecular formula C39H81O3P and a molecular weight of 629.03 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of halogenophosphines with organometallic reagents.
From Metallated Phosphines: Another method includes the use of metallated phosphines.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to form tris-(tridecan-1-yl) phosphite.
Industrial Production Methods: : Industrial production often involves continuous flow synthesis, which allows for efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Tris-(Tridecan-1-yl) phosphite can undergo oxidation reactions, forming phosphine oxides.
Reduction: It can be reduced back to its original form from phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the tridecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Substitution Reagents: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphites: Formed during substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in various catalytic processes.
Stabilizers: Acts as a stabilizer in polymer production.
Biology and Medicine
Antioxidants: Functions as an antioxidant in biological systems.
Industry
Polymer Production: Used in the production of polymers such as polyethylene and polypropylene.
Additives: Acts as an additive in lubricants and fuels.
Mecanismo De Acción
Mechanism: : Tris-(Tridecan-1-yl) phosphite functions primarily as an antioxidant. It decomposes hydroperoxides, thereby preventing oxidative degradation .
Molecular Targets and Pathways
Hydroperoxides: The compound targets hydroperoxides and decomposes them into non-reactive products.
Radical Scavenging: It acts as a radical scavenger, neutralizing free radicals.
Comparación Con Compuestos Similares
Similar Compounds
Triphenyl Phosphite: Similar in structure but with phenyl groups instead of tridecyl groups.
Tris-(2,4-di-tert-butylphenyl) Phosphite: Contains tert-butyl groups, offering different steric properties.
Uniqueness
Propiedades
Número CAS |
4089-53-6 |
|---|---|
Fórmula molecular |
C39H81O3P |
Peso molecular |
629.0 g/mol |
Nombre IUPAC |
tritridecyl phosphite |
InChI |
InChI=1S/C39H81O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43(41-38-35-32-29-26-23-20-17-14-11-8-5-2)42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |
Clave InChI |
PEXOFOFLXOCMDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOP(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


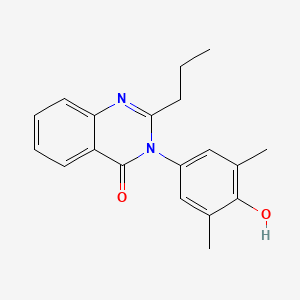
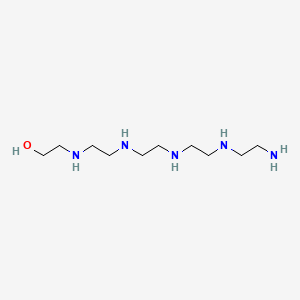

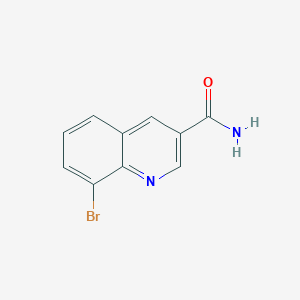
![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)
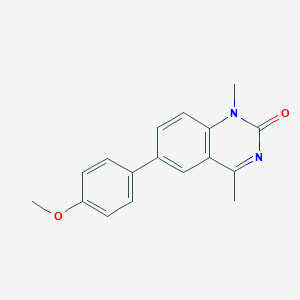
![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)
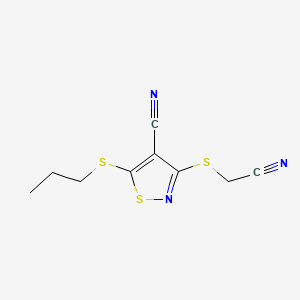
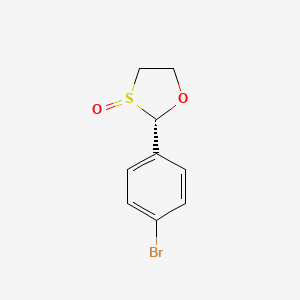

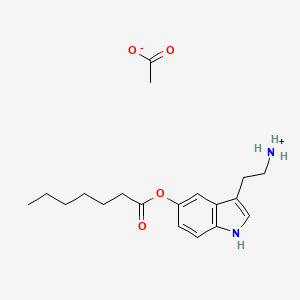
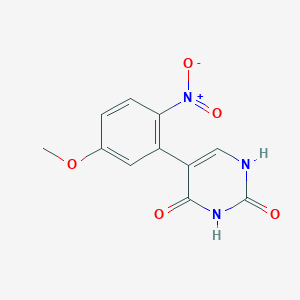
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
